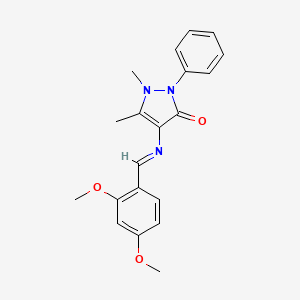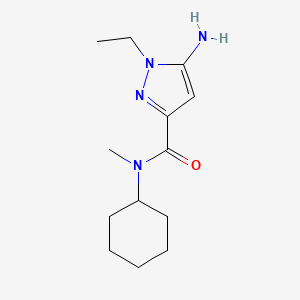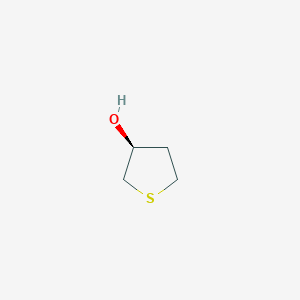
(S)-tetrahydrothiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Key Intermediate in Antibiotic Synthesis
(S)-Tetrahydrothiophen-3-ol is a significant intermediate in the synthesis of penem-based antibiotics. Its purification, particularly in the presence of the (R)-isomer, presents challenges due to its viscous liquid state at room temperature. Advances in bioconversion and crystallization techniques have been developed to produce (R)-alcohol 1 with high optical purity, which is essential for synthesizing these antibiotics (Konuki, Nagai, Ito, & Sameshima, 2014).
Role in Biological and Medicinal Chemistry
Tetrahydrothiophene-based compounds, including (S)-Tetrahydrothiophen-3-ol, have been noted for their broad spectrum of biological activities. They are key components in essential coenzymes like biotin, potent α-glucosidase inhibitors, and various bioactive compounds. Their widespread occurrence as ring system motifs in natural and nonnatural products highlights their significance in this field (Benetti, De Risi, Pollini, & Zanirato, 2012).
Catalysis and Material Science Applications
Substituted tetrahydrothiophenes, including (S)-Tetrahydrothiophen-3-ol, are used in catalytic transformations like asymmetric hydrogenation and epoxidation. Additionally, their adsorption on gold surfaces is utilized to create self-assembled monolayers (SAMs), controlling physical and chemical properties of surfaces for various technological purposes (Blair, Kennedy, Mulvey, & O'Hara, 2010).
Biocatalytic Process Enhancements
Advancements in enzyme evolution technologies have improved the enantioselectivity of biocatalytic processes involving (S)-Tetrahydrothiophen-3-ol. This has led to more efficient and safer production methods, replacing hazardous multistep processes (Liang et al., 2010).
Synthesis of Functionalized Tetrahydrothiophenes
Organocatalytic methods have been developed for synthesizing highly functionalized tetrahydrothiophenes, which are important in biochemistry, pharmaceutical science, and nanoscience. These methods allow for the control of regioselectivity and produce compounds with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).
Role in Organic Electronics
Tetrahydrothiophene derivatives are used as semiconducting substrates in organic electronics. Their unique electronic structures, especially those of quinoidal oligothiophenes, make them suitable for various multifunctional material applications (Casado, Ponce Ortiz, & López Navarrete, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNFYVCZIXQC-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tetrahydrothiophen-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


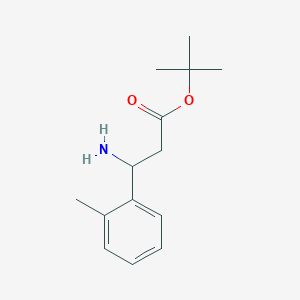


![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)
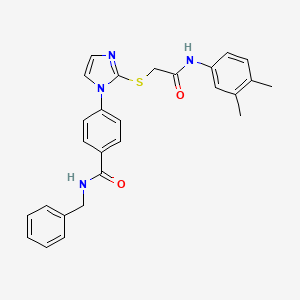
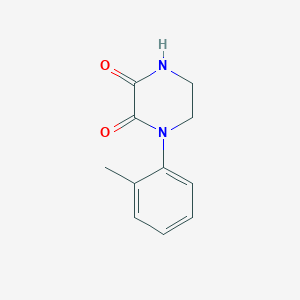
![N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2441089.png)

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)
